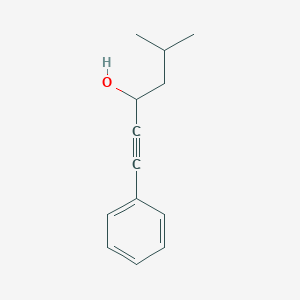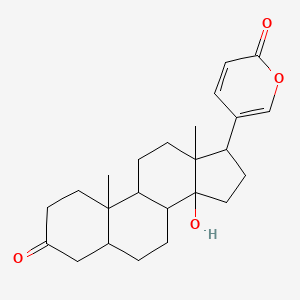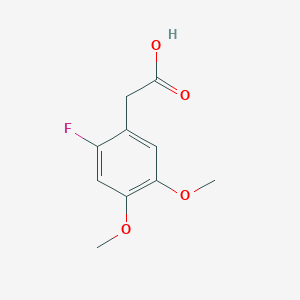
11-Demethylellipticine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Demethylellipticine is a derivative of ellipticine, a naturally occurring alkaloid isolated from the plant Ochrosia elliptica. Ellipticine and its derivatives, including this compound, are known for their potent anticancer properties. The compound belongs to the class of pyrido[4,3-b]carbazoles and has been the subject of extensive chemical and pharmacological research due to its unique structure and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Demethylellipticine typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 2-lithio-phenylsulfonylindole with a key alkenyl intermediate, followed by thermal cyclization to yield this compound . Another approach involves the use of the Vilsmeier-Haack reagent to synthesize pyrido[3,2-b]carbazoles and pyrido[2,3-c]carbazoles, which can then be converted to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial production.
化学反応の分析
Types of Reactions: 11-Demethylellipticine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which are often evaluated for their enhanced anticancer properties .
科学的研究の応用
Chemistry: As a model compound for studying the reactivity of pyrido[4,3-b]carbazoles.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Known for its potent anticancer activity, particularly in inhibiting topoisomerase II and intercalating with DNA
作用機序
The primary mechanism by which 11-Demethylellipticine exerts its effects is through intercalation with DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, this compound has been shown to interact with other molecular targets, including kinases and transcription factors such as p53 .
類似化合物との比較
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: A derivative with modifications at the 9-position.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to clinical trials
Uniqueness: 11-Demethylellipticine is unique due to its specific substitution pattern, which influences its biological activity and pharmacokinetic properties. Its ability to intercalate with DNA and inhibit topoisomerase II makes it a valuable compound for anticancer research .
特性
CAS番号 |
4238-66-8 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC名 |
5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C16H12N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-9,18H,1H3 |
InChIキー |
IWBSLSHNIIOYRW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)
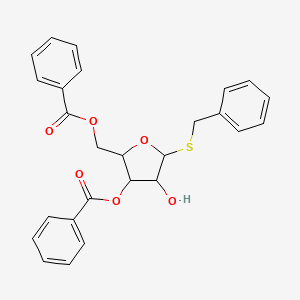
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)

![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)

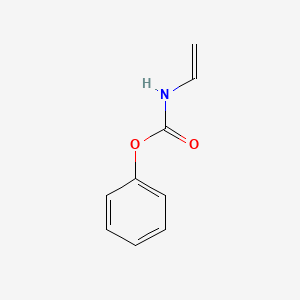
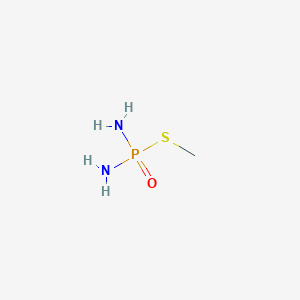
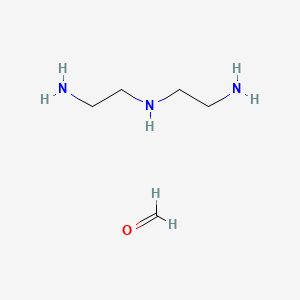
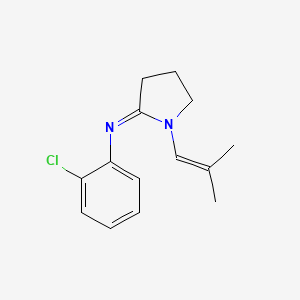
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
